Product packaging for ethyl L-isoleucinate hydrochloride(Cat. No.:CAS No. 56782-52-6)

ethyl L-isoleucinate hydrochloride

Cat. No.: B1671650
CAS No.: 56782-52-6
M. Wt: 195.69 g/mol
InChI Key: QQGRWNMNWONMOO-JWOPXBRZSA-N
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Description

H-Ile-OEt.HCl, also known as L-Isoleucine Ethyl Ester Hydrochloride, is a protected amino acid derivative of the essential amino acid L-Isoleucine, presented as its white to off-white crystalline ethyl ester hydrochloride salt . With the CAS number [56782-52-6] and a molecular formula of C8H17NO2·HCl (MW: 195.69 g/mol), this compound is characterized by a specific rotation of +24.0° to +26.0° (C=2, EtOH) and a melting point of 88.0–90.0 °C . It is widely utilized as a critical building block in organic synthesis and serves as a key pharmaceutical intermediate . Amino acid esters like H-Ile-OEt.HCl are fundamental in peptide coupling strategies, where the ester group can be manipulated or the amino acid can be incorporated into a growing peptide chain. The product is offered with a high purity level, typically >98.0% as confirmed by HPLC analysis, ensuring reliability and consistency for sensitive research applications . It is supplied with comprehensive documentation, including a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS) . Intended Use: This product is strictly for Research Use Only (RUO) and is intended for use in laboratory settings by qualified professionals. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18ClNO2 B1671650 ethyl L-isoleucinate hydrochloride CAS No. 56782-52-6

Properties

CAS No.

56782-52-6

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

ethyl (2S)-2-amino-3-methylpentanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-4-6(3)7(9)8(10)11-5-2;/h6-7H,4-5,9H2,1-3H3;1H/t6?,7-;/m0./s1

InChI Key

QQGRWNMNWONMOO-JWOPXBRZSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OCC)N.Cl

Canonical SMILES

CCC(C)C(C(=O)OCC)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ethyl L-isoleucinate hydrochloride;  Isoleucine ethyl ester hydrochloride;  L-Isoleucine ethyl ester HCl; 

Origin of Product

United States

Applications in Organic Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block in Complex Molecule Synthesis

H-Ile-OEt.HCl is utilized as a chiral building block, providing a pre-defined stereocenter derived from L-isoleucine. mdpi.comenamine.net This is particularly important in the synthesis of complex molecules where maintaining or controlling stereochemistry is crucial for biological activity. enamine.net

Peptide Synthesis and Elongation

H-Ile-OEt.HCl is a common starting material or intermediate in the synthesis of peptides. The ethyl ester group can serve as a temporary protecting group for the C-terminus, while the hydrochloride salt protonates the amine group, which can then be deprotected to allow peptide bond formation. scielo.brgoogle.com

Formation of Dipeptides and Oligopeptides

The compound is directly involved in the formation of peptide bonds. In typical peptide coupling reactions, the free amine of one amino acid or peptide reacts with the activated carboxyl group of another. H-Ile-OEt.HCl provides the isoleucine residue with a protected carboxyl group (as the ethyl ester) and a protected amine group (as the hydrochloride salt). After deprotection of the amine, it can react with an activated amino acid to form a dipeptide. scielo.brpsu.edumdpi.comresearchgate.net This process can be repeated to elongate the peptide chain, forming oligopeptides. researchgate.net For instance, L-isoleucyl-L-alanine ethyl ester hydrochloride has been synthesized by reacting Nps-L-isoleucine with L-alanine ethyl ester hydrochloride, followed by treatment with hydrochloric acid. psu.edu

Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methods

H-Ile-OEt.HCl can be used in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. slideshare.netresearchgate.net In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid support. Amino acid ester hydrochlorides, such as H-Ile-OEt.HCl, can be coupled to the resin-bound peptide chain after deprotection of the N-terminus. tudublin.ienih.gov Solution-phase methods involve reactions carried out in homogeneous solutions, and H-Ile-OEt.HCl can be used as a reactant in these couplings as well. mdpi.comresearchgate.netresearchgate.net Methods for the synthesis of amino acid ethyl ester hydrochloride salts, including L-isoleucine ethyl ester hydrochloride, for use in peptide synthesis have been described. scielo.br

Synthesis of Peptidomimetics

Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties like increased stability or bioavailability. H-Ile-OEt.HCl can serve as a starting material or an intermediate in the synthesis of peptidomimetics that incorporate an isoleucine-like structural element or utilize the chiral center provided by isoleucine. mdpi.comnih.gov The synthesis of peptidomimetics can involve various strategies, including the incorporation of modified amino acids or the creation of non-natural backbones, where H-Ile-OEt.HCl could be a key component. researchgate.net

Derivatization for Analytical and Research Purposes

H-Ile-OEt.HCl can be derivatized for various analytical and research purposes. The reactive functional groups (amine and ester) can be modified to facilitate detection, separation, or incorporation into probes and other research tools. For instance, derivatization can be used to prepare samples for chromatographic analysis or mass spectrometry.

Preparation of Derivatives for Spectroscopic Analysis (e.g., NMR, MS)

Amino acid ethyl ester hydrochlorides, including L-isoleucine ethyl ester hydrochloride, can be synthesized through the reaction of the corresponding amino acid with ethanolic hydrogen chloride. This process yields the hydrochloride salt, which is a derivative suitable for various analytical techniques. Following synthesis, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely employed to confirm the structure and purity of the resulting amino acid ester hydrochlorides and compounds derived from them. High-resolution mass spectrometry (HR-MS) has been used in the analysis of synthetic peptides, a class of compounds often incorporating amino acid derivatives like ethyl esters. researchgate.net

Derivatization for Chromatographic Separation (e.g., HPLC, GC-MS)

Derivatization is frequently a necessary step for the effective separation and analysis of amino acids and their esters by chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Amino acids, being polar and non-volatile, require chemical modification to enhance their volatility and compatibility with the stationary phases used in GC-MS. mdpi.comdntb.gov.uamdpi.com Esterification, such as the formation of ethyl esters, is a common initial derivatization step for GC-MS analysis of amino acids. mdpi.comdntb.gov.uamdpi.com Further derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is often subsequently applied to the amino acid esters to improve their detection and separation characteristics in GC-MS. mdpi.comdntb.gov.uamdpi.com Derivatization can also enhance chromatographic separation and improve ionization efficiency for mass spectrometric detection in techniques like LC-MS/MS. researchgate.netnih.gov

Stable-Isotope Dilution GC-MS Analysis of Amino Acid Esters

Stable-isotope dilution GC-MS is a powerful technique for the accurate quantification of amino acids. This method often involves the preparation of amino acid esters, including stable-isotope labeled versions that serve as internal standards. While studies frequently describe the preparation and use of methyl esters for this purpose, the underlying principles are applicable to other amino acid esters like ethyl esters. mdpi.comdntb.gov.uamdpi.comsciencegate.app The derivatization process, typically involving esterification followed by acylation (e.g., with PFPA), renders the amino acids volatile and suitable for GC separation and subsequent MS detection. mdpi.comdntb.gov.uamdpi.com The stability of these derivatized amino acid esters in appropriate solvents, such as toluene, is crucial for the reliability of high-throughput analysis. mdpi.comdntb.gov.uamdpi.com

Research into Structure-Activity Relationships in Conjugates

Amino Acid Conjugates for Enhanced Activity or Bioavailability

The conjugation of amino acids or their esters, such as isoleucine ethyl ester, to drug molecules is a strategy explored to improve various physicochemical and pharmacokinetic properties. This approach can lead to enhanced oral bioavailability, improved stability, increased permeability across biological membranes, better solubility, and reduced toxicity compared to the parent compound. nih.govmdpi.comresearchgate.netgoogle.comacs.orgmdpi.comgoogle.comnih.gov Amino acid esters, including isoleucyl monoesters, have been investigated as potential prodrugs to enhance oral absorption by acting as substrates for peptide transporters like PEPT1, which are present in the small intestine epithelium. acs.orgmdpi.comnih.gov This targeted transport mechanism can facilitate the uptake of the conjugated drug. Beyond bioavailability, conjugation with amino acids can also lead to enhanced biological activity of the parent molecule. nih.govmdpi.com

Computational Studies and Theoretical Investigations

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to explore the conformational landscape, reaction pathways, and interaction energies of H-Ile-OEt.HCl and similar systems. These methods can help elucidate complex chemical processes at the atomic level.

Computational Studies in Reaction Mechanism Elucidation (e.g., peptide coupling reactions)

Computational studies are instrumental in understanding the mechanisms of reactions involving amino acid esters, such as peptide coupling reactions. These studies can investigate transition states, intermediate species, and energy barriers, providing a detailed picture of how these reactions proceed. For instance, computational studies have been used to explore reaction mechanisms in peptide synthesis, including the formation of amide bonds. ekb.egresearchgate.net While direct computational studies on H-Ile-OEt.HCl in peptide coupling reaction mechanisms were not explicitly found in the search results, studies on related amino acid esters and general peptide coupling mechanisms highlight the applicability of these methods to this class of compounds. Computational studies have revealed concerted mechanisms and the kinetic favorability of certain pathways in related acetylation reactions on solid phase, which is relevant to peptide synthesis strategies. researchgate.net The formation of peptide bonds involves the activation of carboxylic acids, and computational chemistry can help understand the intermediates and subsequent condensation processes that can lead to racemization. highfine.com

Density Functional Theory (DFT) Applications in Related Systems

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. DFT calculations can provide information on molecular geometries, vibrational frequencies, reaction energies, and transition states. DFT has been applied to study various systems involving amino acids and their derivatives. For example, DFT analyses have been used to investigate the supramolecular interactions and molecular packing in coordination polymers derived from L-isoleucine Schiff bases. acs.org DFT calculations have also been employed to study the structural and mechanistic aspects of reactions involving amino acid esters and transition metal halides. rsc.org Furthermore, DFT has been utilized to evaluate the acidity of catalysts in esterification reactions involving amino acid ionic liquids and to study the electronic effects in racemization mechanisms of amino acids. researchgate.netresearchgate.net Hybrid DFT calculations have also been used to study the conformations of S-nitroso-L-cysteine ethyl ester hydrochloride, a related amino acid ester derivative. nih.gov

Studies on Molecular Recognition and Binding Affinities

Computational studies, including molecular docking and simulations, are valuable for investigating the molecular recognition and binding affinities of amino acid esters with various receptors or host molecules. These studies can predict how amino acid derivatives interact with biological targets or synthetic receptors. While specific studies on the binding affinity of H-Ile-OEt.HCl were not prominently featured, research on the recognition of amino acids and peptides by synthetic supramolecular receptors demonstrates the application of computational methods in this area. mdpi.com Molecular docking and computational studies have been used to explore the binding modes and affinities of amino acid derivatives with protein targets, such as the affinity of aporphines for the human 5-HT2A receptor. nih.gov Additionally, computational studies have been used in conjunction with spectroscopic methods to study the molecular discrimination of N-protected amino acid esters by self-assembled capsules, establishing correlations between experimental and calculated binding affinities. acs.org

Predictive Modeling for Chemical Behavior

Predictive modeling using computational techniques can forecast the chemical behavior of H-Ile-OEt.HCl, including its reactivity and stereochemical stability under different conditions.

Racemization/Epimerization Prediction and Mechanism

Racemization or epimerization at the alpha-carbon of amino acid derivatives is a critical concern in peptide synthesis and other applications. Computational modeling is a powerful tool for investigating the mechanisms and predicting the propensity for racemization/epimerization. Studies have explored different mechanisms for racemization, including direct deprotonation and pathways involving oxazole (B20620) rings, using computational approaches. highfine.comacs.org DFT studies have been employed to investigate the epimerization process in azlactones, suggesting a base-mediated equilibrium after the formation of the oxazolone (B7731731) heterocycle as a viable pathway. acs.org Computational tools have also been used to elucidate the racemization mechanisms of various amino acids, providing insights into the energy barriers and intermediates involved. researchgate.netscience.gov Predictive models can help identify conditions and structural features that influence the rate and extent of racemization, which is crucial for controlling the stereochemical purity of products derived from H-Ile-OEt.HCl. The effect of alkali and other factors on racemization in peptide synthesis has been investigated, and computational studies can support the understanding of these effects at a molecular level. highfine.com

Advanced Research Topics and Future Directions

Exploration of H-Ile-OEt.HCl in Non-Proteinogenic Amino Acid Synthesis

Non-proteinogenic amino acids (NPAAs) are amino acids that are not naturally incorporated into proteins during ribosomal synthesis. They are crucial building blocks in the development of pharmaceuticals, agrochemicals, and other fine chemicals, offering enhanced properties such as increased stability, potency, and altered biological activity compared to their proteinogenic counterparts nih.govfrontiersin.org. The synthesis of NPAAs is an active area of research, employing both chemical and biological approaches frontiersin.orgnih.gov.

H-Ile-OEt.HCl, as a readily available and chiral derivative of L-isoleucine, holds potential as a starting material or intermediate in the synthesis of certain NPAAs or in the synthesis of peptides containing NPAAs. While direct research specifically detailing the use of H-Ile-OEt.HCl for the synthesis of NPAAs is not extensively documented in the provided search results, the compound's structure suggests several possibilities.

One approach could involve the modification of the isoleucine side chain to introduce novel functionalities, a common strategy in NPAA synthesis mdpi.com. The ethyl ester and hydrochloride salt functionalities in H-Ile-OEt.HCl offer handles for various chemical transformations. For instance, the ester group can be hydrolyzed or transesterified, and the amino group can be further functionalized through acylation, alkylation, or reactions enabling the introduction of unnatural side chains.

Furthermore, H-Ile-OEt.HCl can be utilized in peptide coupling reactions to synthesize short peptides or peptidomimetics that incorporate the isoleucine ethyl ester unit acs.orgmdpi.com. These synthesized peptides could then serve as scaffolds for further modifications to generate NPAA-containing sequences. Research into novel peptide synthesis methodologies, including those employing protected amino acid esters, could indirectly benefit from the availability and reactivity of H-Ile-OEt.HCl mdpi.comnih.gov. The exploration of photo-mediated C-H functionalization, as discussed in the context of synthesizing NPAAs from proteinogenic amino acid derivatives, represents a relevant area where H-Ile-OEt.HCl could potentially be investigated as a substrate mdpi.com.

Integration of H-Ile-OEt.HCl in Supramolecular Chemistry and Material Science

Supramolecular chemistry focuses on chemical systems held together by non-covalent interactions, while material science explores the design and properties of new materials. Amino acids and peptides have gained significant attention in these fields due to their ability to self-assemble into ordered structures and their potential to create functional materials itu.edu.trmdpi.comacs.org. The integration of H-Ile-OEt.HCl into supramolecular systems and materials represents a potential area for future research.

The isoleucine core of H-Ile-OEt.HCl provides a chiral hydrophobic unit, while the ethyl ester and protonated amino group offer potential sites for hydrogen bonding, electrostatic interactions, and other non-covalent interactions crucial for self-assembly. These properties could enable H-Ile-OEt.HCl, or molecules derived from it, to act as building blocks for the construction of supramolecular architectures such as vesicles, fibers, or gels. Research on the self-assembly of amino acid derivatives and short peptides highlights the importance of factors like side-chain structure, end-group functionalities, and environmental conditions in directing assembly pathways and resulting morphologies acs.org.

Furthermore, H-Ile-OEt.HCl could be incorporated into polymeric structures or used to modify existing materials to impart new properties. For instance, it could be used to synthesize peptide-polymer conjugates or to functionalize material surfaces. The hydrochloride salt form might influence the solubility and charge distribution of the molecule, impacting its behavior in self-assembly and its interactions with other components in a material system. Studies on the use of amino acids and peptides in creating functional materials, such as responsive materials or those with specific recognition properties, provide a framework for exploring the potential applications of H-Ile-OEt.HCl in this domain itu.edu.trmdpi.com. Investigating the self-assembly behavior of H-Ile-OEt.HCl under different conditions and its potential to form ordered structures could lead to the development of novel supramolecular materials with tailored properties.

Q & A

Basic Research Questions

Q. What are the validated protocols for synthesizing H-Ile-OEt.HCl and ensuring its chemical purity?

  • Methodological Answer : Synthesis typically involves esterification of L-isoleucine with ethanol in the presence of hydrochloric acid. Critical steps include controlling reaction temperature (e.g., 0–5°C to minimize racemization) and using anhydrous conditions to avoid hydrolysis. Post-synthesis, purity is assessed via HPLC (>98% purity threshold) and elemental analysis (C, H, N content within ±0.3% of theoretical values). Residual solvents should be quantified via GC-MS, adhering to ICH Q3C guidelines .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing H-Ile-OEt.HCl?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm esterification (e.g., ethyl group signals at δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for CH2_2) and absence of racemization (retention of L-configuration via chiral HPLC).
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks ([M+H]+^+ at m/z 208.1 for the free base; HCl adducts may appear at m/z 244.5).
  • FT-IR : Peaks at 1730–1750 cm1^{-1} (ester C=O stretch) and 2500–3000 cm1^{-1} (HCl salt N-H stretches) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for H-Ile-OEt.HCl across studies?

  • Methodological Answer : Discrepancies often arise from variations in solvent polarity, temperature, and pH. To standardize measurements:

  • Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.
  • Apply the Benjamini-Hochberg procedure to control false discovery rates when comparing multiple solubility datasets, minimizing Type I errors .
  • Validate findings via orthogonal methods (e.g., saturation shake-flask vs. HPLC-UV quantification) .

Q. What experimental designs are recommended to evaluate H-Ile-OEt.HCl stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C/75% RH for 4 weeks. Sample at intervals (0, 1, 2, 4 weeks) and quantify degradation products via UPLC-MS.
  • Kinetic Modeling : Use first-order or Weibull models to predict shelf-life. For pH-sensitive degradation, apply Arrhenius equations to extrapolate data to ambient conditions .

Q. How should a study investigating H-Ile-OEt.HCl’s pharmacokinetics in vivo be structured?

  • Methodological Answer :

  • Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) with IV/oral dosing (e.g., 10 mg/kg). Collect plasma samples at 0, 15, 30, 60, 120, 240 mins.
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LOQ ≤ 1 ng/mL).
  • Ethical Compliance : Submit protocols for IRB review, including informed consent templates for human-derived samples .

Q. What strategies mitigate batch-to-batch variability in H-Ile-OEt.HCl synthesis for reproducible research?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Implement in-line FT-IR to monitor reaction progress in real time.
  • Design of Experiments (DoE) : Use a 32^2 factorial design to optimize reaction time and catalyst concentration. Validate with ANOVA (p < 0.05 for significant factors) .

Methodological Rigor and Data Analysis

Q. How can researchers ensure reproducibility when documenting H-Ile-OEt.HCl experimental procedures?

  • Methodological Answer :

  • Follow Beilstein Journal guidelines : Provide step-by-step synthesis protocols in the main text, with raw NMR/UV spectra in supplementary data. For known compounds, cite CAS registry numbers; for novel derivatives, include HRMS and elemental analysis .
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like ChemSpider or PubChem .

Q. What statistical approaches are suitable for analyzing dose-response studies involving H-Ile-OEt.HCl?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., IC50_{50} calculations).
  • Multiple Testing Corrections : Apply Holm-Bonferroni adjustments to maintain family-wise error rates ≤5% in high-throughput screens .

Ethical and Reporting Standards

Q. How should researchers address ethical considerations in studies involving H-Ile-OEt.HCL and human subjects?

  • Methodological Answer :

  • Informed Consent : Draft bilingual (e.g., English/local language) forms avoiding technical jargon. Disclose data anonymization protocols and storage duration (e.g., encrypted servers, 10-year retention) .
  • Conflict of Interest : Declare funding sources (e.g., NIH grants) and patent filings related to the compound .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.